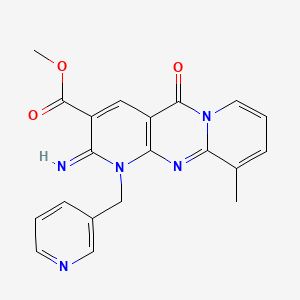![molecular formula C12H18BrN3O2 B2499552 tert-Butylester der 2-Brom-5,6,8,9-Tetrahydro-imidazo[1,2-a][1,4]diazepin-7-carbonsäure CAS No. 1251020-42-4](/img/structure/B2499552.png)
tert-Butylester der 2-Brom-5,6,8,9-Tetrahydro-imidazo[1,2-a][1,4]diazepin-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a complex organic compound characterized by its bromine atom and a fused imidazo[1,2-a][1,4]diazepine ring structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology
In biological research, the compound may be used to study the effects of bromine-containing molecules on biological systems. It can serve as a probe to investigate enzyme activities or cellular processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with biological targets, leading to the discovery of novel therapeutic agents.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been known to undergo various radical reactions for direct functionalization . These reactions often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have shown anti-proliferative activity against certain bacteria .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted imidazole derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized species.
Reduction: : Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used, often in the presence of a solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Major Products Formed
Oxidation: : Bromates or other oxidized derivatives.
Reduction: : Derivatives lacking the bromine atom or with reduced functional groups.
Substitution: : Compounds with hydroxyl, amino, or other substituents replacing the bromine atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: : These compounds share the imidazole ring structure but may differ in their substituents and functional groups.
Brominated heterocycles: : Other brominated compounds with similar ring structures but different positions of the bromine atom or additional functional groups.
Uniqueness
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is unique due to its specific combination of the bromine atom and the fused imidazo[1,2-a][1,4]diazepine ring. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10-14-9(13)8-16(10)7-6-15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZXWNMTSRHNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=CN2CC1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
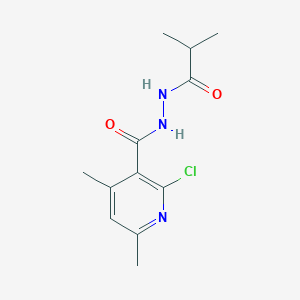
![2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2499472.png)
![2-[(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2499473.png)
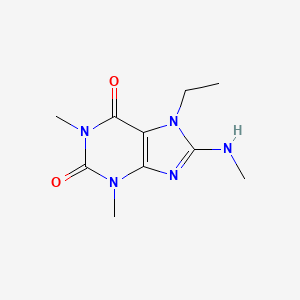
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)
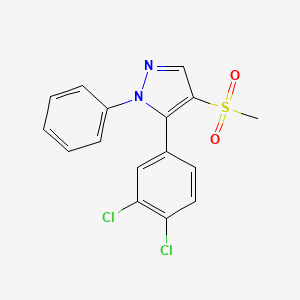
![2-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2499485.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)
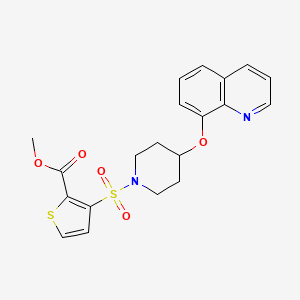
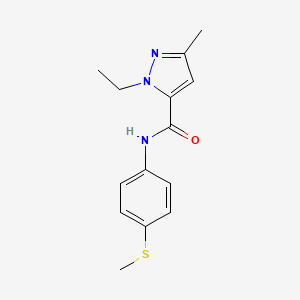
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
